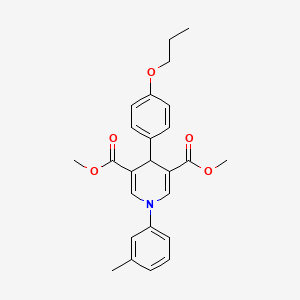![molecular formula C18H27NO7 B4042968 Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate;oxalic acid](/img/structure/B4042968.png)
Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate;oxalic acid
Übersicht
Beschreibung
Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate; oxalic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound features a benzoate ester linked to a butan-2-ylamino group via a butoxy chain, and it is often associated with oxalic acid in its salt form. The unique structure of this compound allows it to participate in a range of chemical reactions and makes it valuable in various fields of study.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and alkylation reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate.
Alkylation: The next step is the alkylation of methyl 4-hydroxybenzoate with 1-bromo-4-(butan-2-ylamino)butane in the presence of a base such as potassium carbonate. This reaction forms the desired product, Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate.
Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[4-(sec-butylamino)butoxy]benzoate
- Methyl 4-[4-[(2R)-butan-2-yl]amino]butoxy]benzoate
Uniqueness
Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butan-2-ylamino group and the benzoate ester linkage allows for a range of chemical modifications and interactions that are not possible with similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
methyl 4-[4-(butan-2-ylamino)butoxy]benzoate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.C2H2O4/c1-4-13(2)17-11-5-6-12-20-15-9-7-14(8-10-15)16(18)19-3;3-1(4)2(5)6/h7-10,13,17H,4-6,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATSDQWYKYXFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCCOC1=CC=C(C=C1)C(=O)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine](/img/structure/B4042885.png)
![[2-chloro-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4042897.png)
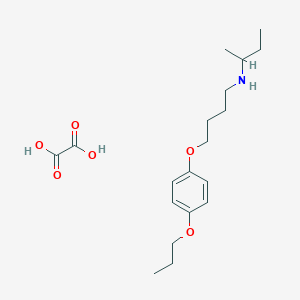
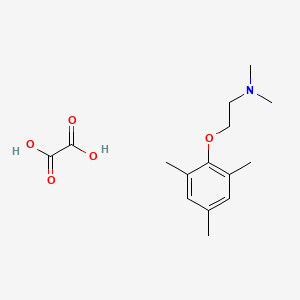
![2,6-Dimethyl-4-[4-(4-methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042911.png)
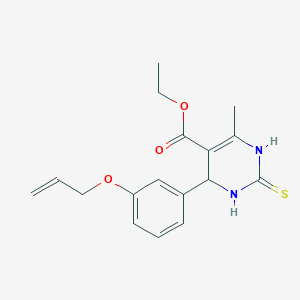
![1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042924.png)
![Methyl 4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]benzoate;oxalic acid](/img/structure/B4042930.png)
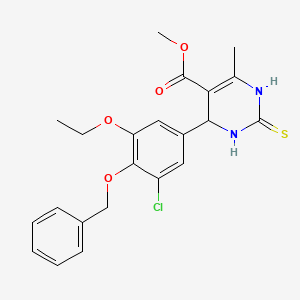
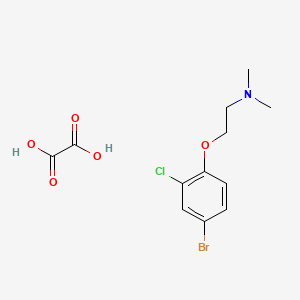
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4042942.png)
![1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4042954.png)
![1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042980.png)
